

Phantolide: A Technical Guide to Its Profile as a Potential Endocrine Disruptor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Phantolide*

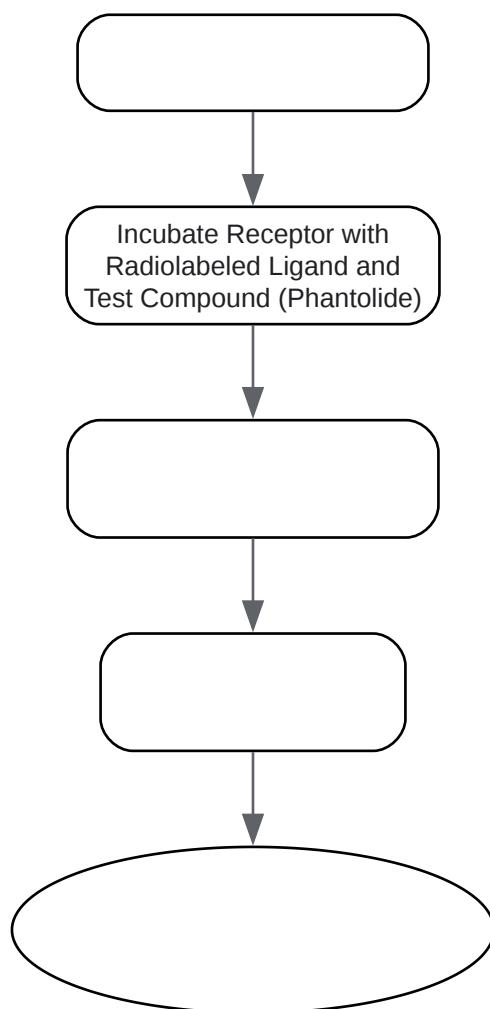
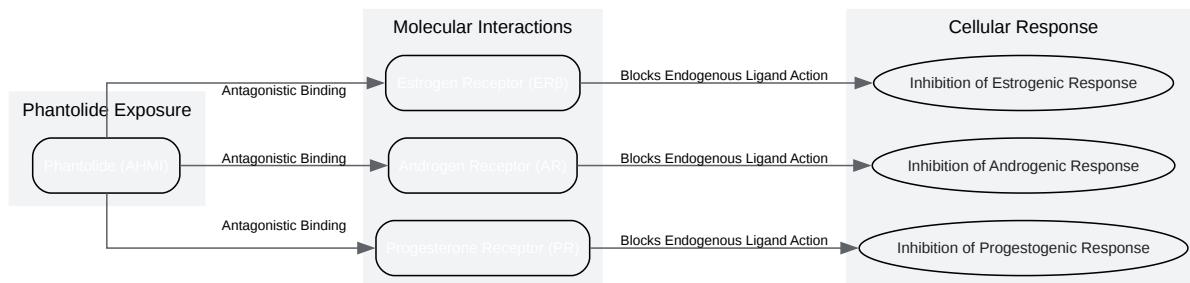
Cat. No.: *B117643*

[Get Quote](#)

Introduction: The Scent of Concern

Phantolide (1-(2,3-Dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone), a polycyclic musk, has been a significant component in the fragrance industry, valued for its persistent and pleasant aroma in a wide array of consumer products, from cosmetics to detergents.^[1] However, the very properties that make it a desirable fragrance ingredient—lipophilicity and resistance to degradation—also underpin its potential as an environmental contaminant and a substance of toxicological concern.^[1] Its detection in human tissues, including breast milk and blood, has prompted rigorous scientific inquiry into its biological effects.^[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the current understanding of **Phantolide** as a potential endocrine-disrupting chemical (EDC).

Endocrine disruptors are exogenous agents that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.^{[2][3]} The mechanisms of endocrine disruption are varied, ranging from direct interaction with nuclear receptors to alteration of hormone metabolism.^{[3][4]} This document will delve into the known molecular interactions of **Phantolide**, the experimental methodologies to assess its activity, and the current knowledge gaps that warrant further investigation.



Molecular Mechanisms of Phantolide's Endocrine Activity: A Multi-Receptor Interaction Profile

The primary mechanism by which many EDCs exert their effects is through binding to steroid hormone receptors, thereby mimicking or blocking the action of endogenous hormones.^[5] Research has indicated that **Phantolide**, like other polycyclic musks, may interact with multiple key receptors in the endocrine system.

A study utilizing in vitro reporter gene assays has demonstrated that **Phantolide** (referred to as AHMI) exhibits antagonistic activity towards the estrogen receptor beta (ER β), the androgen receptor (AR), and the progesterone receptor (PR).^[6] This antagonistic action suggests that **Phantolide** can bind to these receptors and inhibit the biological responses normally initiated by their natural ligands (estradiol, dihydrotestosterone, and progesterone, respectively). Notably, the anti-progestagenic effects of **Phantolide** were observed at concentrations as low as 0.01 μ M, highlighting its potency in this particular pathway.^[6]

Signaling Pathway Perturbation

The binding of **Phantolide** to steroid hormone receptors can disrupt the normal signaling cascades. For instance, antagonism of the androgen receptor can interfere with male sexual development and reproductive function.^{[7][8]} Similarly, interference with estrogen and progesterone signaling can have profound effects on female reproductive health.^[9]

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for a receptor competitive binding assay to determine the binding affinity of a test compound like **Phantolide**.

Reporter Gene Assays

Reporter gene assays are functional assays that measure the transcriptional activity of a hormone receptor in response to a test chemical. [1][10] They are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). [11] Experimental Protocol: Estrogen Receptor Luciferase Reporter Gene Assay [1][10]

- Cell Culture and Transfection:
 - A suitable cell line that endogenously expresses the estrogen receptor (e.g., MCF-7) or a cell line engineered to express the receptor is used. [1] * These cells are stably or transiently transfected with a reporter plasmid. This plasmid contains an estrogen response element (ERE) linked to a reporter gene, such as luciferase. [1]
- Compound Exposure:
 - The transfected cells are plated in multi-well plates and exposed to various concentrations of the test chemical (**Phantolide**).
 - For antagonist testing, cells are co-treated with a known agonist (e.g., estradiol) and the test chemical. [12]
- Incubation and Cell Lysis:
 - The cells are incubated to allow for receptor activation, gene transcription, and synthesis of the reporter protein (luciferase). [10] * After incubation, the cells are lysed to release the cellular contents, including the luciferase enzyme. [10]
- Luminescence Measurement:
 - A substrate for the luciferase enzyme (luciferin) is added to the cell lysate. [10] * The resulting light output, which is proportional to the amount of luciferase produced and thus the transcriptional activity of the estrogen receptor, is measured using a luminometer. [10]

- Data Analysis:
 - For agonist assays, a dose-response curve is generated by plotting luminescence against the concentration of the test compound.
 - For antagonist assays, the ability of the test compound to reduce the luminescence induced by the agonist is measured.

Biotransformation and Steroidogenesis: Unexplored Territories for Phantolide Biotransformation

The biotransformation of xenobiotics is a critical process that determines their fate in the body, including their potential for bioaccumulation and toxicity. [13][14] This process typically occurs in two phases. Phase I reactions, primarily mediated by cytochrome P450 enzymes, introduce or expose functional groups, often making the compound more reactive. [15] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, which increases their water solubility and facilitates their excretion. [13] The biotransformation of **Phantolide** has not been extensively studied. It is plausible that, like other lipophilic compounds, it undergoes metabolic modifications in the liver and other tissues. A key area for future research is the identification of **Phantolide**'s metabolites and the assessment of their own endocrine-disrupting potential. In some cases, metabolites can be more hormonally active than the parent compound. [16]

Steroidogenesis

Endocrine disruptors can also interfere with the biosynthesis of steroid hormones (steroidogenesis) by altering the expression or activity of key enzymes in this pathway. [17] [18] Important enzymes in steroidogenesis include aromatase (CYP19), which converts androgens to estrogens, and various hydroxylases and dehydrogenases. [6][17][18] Currently, there is a lack of specific data on the effects of **Phantolide** on steroidogenic enzymes. Given its demonstrated interaction with steroid receptors, investigating its potential to modulate steroid hormone synthesis is a logical and necessary next step to fully characterize its endocrine-disrupting profile. Assays measuring the activity of key steroidogenic enzymes, such as aromatase, in the presence of **Phantolide** would be highly informative. [19][20][21][22][23]

In Vivo Studies and Regulatory Landscape

While in vitro assays provide valuable mechanistic data, in vivo studies in animal models are essential for understanding the integrated physiological effects of a potential endocrine disruptor on the whole organism. [2]Studies investigating the effects of **Phantolide** exposure on reproductive development and function in animal models are needed to complement the in vitro findings.

The regulatory landscape for endocrine-disrupting chemicals is evolving. In the European Union, substances with endocrine-disrupting properties can be identified as Substances of Very High Concern (SVHC) under the REACH regulation. [24][25]In the United States, the Environmental Protection Agency (EPA) has the authority to screen pesticides and other chemicals for their potential to cause endocrine disruption. [12]The growing body of evidence on the endocrine activity of polycyclic musks, including **Phantolide**, may lead to increased regulatory scrutiny.

Conclusion and Future Directions

The available scientific evidence strongly suggests that **Phantolide** has the potential to act as an endocrine disruptor. Its demonstrated antagonistic activity towards the estrogen, androgen, and progesterone receptors in vitro provides a clear molecular basis for this concern. However, significant knowledge gaps remain. A comprehensive risk assessment requires a more complete understanding of its:

- Quantitative binding affinities for a broader range of nuclear receptors.
- In vivo effects on reproductive and developmental endpoints.
- Biotransformation pathways and the endocrine activity of its metabolites.
- Impact on steroidogenesis and the activity of key enzymes in this pathway.

For researchers and professionals in drug development, the case of **Phantolide** underscores the importance of early and thorough screening for endocrine-disrupting activity in candidate molecules. The methodologies outlined in this guide provide a robust framework for such evaluations, ensuring the development of safer and more effective therapeutic agents.

References

- National Toxicology Program. (2002).
- Chen, S., et al. (2017). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. *Current Protocols in Toxicology*, 74(1), 28-3. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2009).
- Jantunen, P., et al. (2021). High-Throughput Effect-Directed Analysis Using Downscaled in Vitro Reporter Gene Assays To Identify Endocrine Disruptors in Surface Water. *Environmental Science & Technology*, 55(14), 9874-9884. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2009).
- Kim, S., et al. (2008). Modeling binding equilibrium in a competitive estrogen receptor binding assay. *Chemosphere*, 74(1), 38-44. [\[Link\]](#)
- Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC)
- Molina-Molina, J. M., et al. (2013). Reporter Cell Lines for the Characterization of the Interactions between Human Nuclear Receptors and Endocrine Disruptors. *Frontiers in Endocrinology*, 4, 109. [\[Link\]](#)
- Roy, P., et al. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. *Journal of Environmental & Analytical Toxicology*, 4(6), 1000244. [\[Link\]](#)
- Ogi, Y., et al. (2021). Effect of peripherally derived steroid hormones on the expression of steroidogenic enzymes in the rat choroid plexus.
- Fuhrmann, U., et al. (1995). Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals. *Contraception*, 51(2), 125-131. [\[Link\]](#)
- Radke, E. G., et al. (2019). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review. *International Journal of Environmental Research and Public Health*, 16(1), 80. [\[Link\]](#)
- Defoort, C., et al. (2012). Emerging Chemicals Targeting Aromatase: Protective Compounds or Endocrine Disruptors?. *Chem Res Toxicol*, 25(3), 517-30. [\[Link\]](#)
- Ogi, Y., et al. (2021). Effect of peripherally derived steroid hormones on the expression of steroidogenic enzymes in the rat choroid plexus.
- Thomas, P., et al. (2012). Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPR α) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPR α -specific Agonists. *Steroids*, 77(10), 967-978. [\[Link\]](#)

- Kauppi, B., et al. (2003). The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation. *Journal of Biological Chemistry*, 278(25), 22748-22754. [\[Link\]](#)
- Williams, C., et al. (2019). Low-dose environmental endocrine disruptors, increase aromatase activity, estradiol biosynthesis and cell proliferation in human breast cells. *Molecular and Cellular Endocrinology*, 486, 1-10. [\[Link\]](#)
- Diotel, N., et al. (2018). Expression and activity profiling of the steroidogenic enzymes of glucocorticoid biosynthesis and the *fdx1* co-factors in zebrafish. *Journal of Neuroendocrinology*, 30(4), e12586. [\[Link\]](#)
- Palmer, S., et al. (2000). Nonsteroidal progesterone receptor ligands with unprecedented receptor selectivity. *Bioorganic & Medicinal Chemistry Letters*, 10(23), 2683-2686. [\[Link\]](#)
- Di Vito, M., et al. (2021). Binding of Androgen- and Estrogen-Like Flavonoids to Their Cognate (Non)Nuclear Receptors: A Comparison by Computational Prediction. *International Journal of Molecular Sciences*, 22(16), 8537. [\[Link\]](#)
- Pelissero, C., et al. (1993). Effects of flavonoids on aromatase activity, an in vitro study. *Journal of Steroid Biochemistry and Molecular Biology*, 46(6), 781-789. [\[Link\]](#)
- Li, J., et al. (2016). Antarlides: A New Type of Androgen Receptor (AR) Antagonist that Overcomes Resistance to AR-Targeted Therapy. *Journal of Medicinal Chemistry*, 59(5), 1996-2009. [\[Link\]](#)
- Doss, G. P., et al. (2020). Biochemistry, Biotransformation.
- Diamanti-Kandarakis, E., et al. (2009). Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action. *Endocrine Reviews*, 30(4), 293-342. [\[Link\]](#)
- Campbell, D. R., et al. (1996). Flavonoid inhibition of aromatase enzyme activity in human preadipocytes. *Journal of Steroid Biochemistry and Molecular Biology*, 58(3), 329-335. [\[Link\]](#)
- Wang, Y., et al. (2020). Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches. *Molecules*, 25(18), 4258. [\[Link\]](#)
- Nyarko, A., et al. (2019). Ancient and modern mechanisms compete in progesterone receptor activation.
- Mitchell, T., et al. (2021). Biotransformation: Impact and Application of Metabolism in Drug Discovery. *Journal of Medicinal Chemistry*, 64(1), 75-97. [\[Link\]](#)
- Schreurs, R. H., et al. (2005). Interaction of polycyclic musks and UV filters with the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR) in reporter gene bioassays. *Toxicological Sciences*, 83(2), 264-272. [\[Link\]](#)
- Hess-Wilson, J. K., et al. (2007). Expression of steroidogenic enzymes and steroid receptors in the equine accessory sex glands. *Theriogenology*, 68(6), 936-945. [\[Link\]](#)
- Ninja Nerd. (2018).
- Imseeh, N., et al. (2020). Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer. *Cancers*, 12(11), 3169. [\[Link\]](#)

- Legler, J., et al. (2020). Endocrine-disrupting chemicals: economic, regulatory, and policy implications. *The Lancet Diabetes & Endocrinology*, 8(8), 707-718. [\[Link\]](#)
- Cosmébio. (2024). Endocrine Disruptors in Cosmetics: How to Identify and Avoid Harmful Ingredients. [\[Link\]](#)
- Chemistry LibreTexts. (2022). 12.
- Sonino, N. (1987). [Inhibition of steroidogenesis by ketoconazole. Therapeutic uses]. *Presse Médicale*, 16(34), 1681-1684. [\[Link\]](#)
- Moore, L. B., et al. (2018). Full Antagonism of the Estrogen Receptor without a Prototypical Ligand Side Chain. *Cell Chemical Biology*, 25(4), 423-434.e6. [\[Link\]](#)
- Baker, M. E. (1995). Endocrine activity of plant-derived compounds: an evolutionary perspective. *Proceedings of the Society for Experimental Biology and Medicine*, 208(1), 131-138. [\[Link\]](#)
- Parshikov, I. A., et al. (2015). Fungal Biotransformations in Pharmaceutical Sciences. In: Hofrichter, M. (eds) *Industrial Applications. The Mycota*, vol 10. Springer, Berlin, Heidelberg. [\[Link\]](#)
- Park, C. B., et al. (2017). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. *Journal of Cancer Prevention*, 22(1), 1-9. [\[Link\]](#)
- Mattison, D. R., et al. (1983). Effects of toxic substances on female reproduction. *Environmental Health Perspectives*, 48, 43-52. [\[Link\]](#)
- Plourde, P. V., et al. (1996). Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. *Journal of Steroid Biochemistry and Molecular Biology*, 58(2), 179-185. [\[Link\]](#)
- Fucic, A., et al. (2021). Toxicological Effects of Naturally Occurring Endocrine Disruptors on Various Human Health Targets: A Rapid Review. *Toxics*, 9(8), 171. [\[Link\]](#)
- Verma, R. J., et al. (2011). Effects of glycowithanolides on lipid peroxidation and lipofuscinogenesis in male reproductive organs of mice. *Journal of Applied Toxicology*, 31(7), 655-661. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPR α) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPR α -specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Androgen Receptors | Nuclear Receptors | Tocris Bioscience [tocris.com]
- 9. Effects of toxic substances on female reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Impact of Chemical Endocrine Disruptors and Hormone Modulators on the Endocrine System [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of peripherally derived steroid hormones on the expression of steroidogenic enzymes in the rat choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of flavonoids on aromatase activity, an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Flavonoid inhibition of aromatase enzyme activity in human preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of aromatase activity by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phantolide: A Technical Guide to Its Profile as a Potential Endocrine Disruptor]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117643#phantolide-as-a-potential-endocrine-disruptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com